molecular formula C12H9BrN2O3S B6720035 Methyl 2-[(5-bromopyridine-2-carbonyl)amino]thiophene-3-carboxylate

Methyl 2-[(5-bromopyridine-2-carbonyl)amino]thiophene-3-carboxylate

Cat. No.: B6720035
M. Wt: 341.18 g/mol
InChI Key: STCJROPLLXPOBZ-UHFFFAOYSA-N
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Description

Methyl 2-[(5-bromopyridine-2-carbonyl)amino]thiophene-3-carboxylate is a synthetic organic compound that features a thiophene ring substituted with a methyl ester group and an amide linkage to a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5-bromopyridine-2-carbonyl)amino]thiophene-3-carboxylate typically involves a multi-step process:

    Formation of the Amide Bond: The initial step involves the reaction of 5-bromopyridine-2-carboxylic acid with a suitable amine to form the amide bond. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.

    Thiophene Ring Functionalization: The thiophene ring is then introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified using methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow reactors and automated systems to ensure high yield and purity. The use of robust catalysts and efficient purification techniques, such as crystallization or chromatography, would be essential to meet the stringent requirements of pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting the bromine to a hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dehalogenated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 2-[(5-bromopyridine-2-carbonyl)amino]thiophene-3-carboxylate serves as a versatile intermediate for constructing more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for developing anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism by which Methyl 2-[(5-bromopyridine-2-carbonyl)amino]thiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The bromopyridine moiety can enhance binding affinity through halogen bonding, while the thiophene ring can participate in π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(5-chloropyridine-2-carbonyl)amino]thiophene-3-carboxylate
  • Methyl 2-[(5-fluoropyridine-2-carbonyl)amino]thiophene-3-carboxylate
  • Methyl 2-[(5-iodopyridine-2-carbonyl)amino]thiophene-3-carboxylate

Uniqueness

Compared to its analogs with different halogen substituents, Methyl 2-[(5-bromopyridine-2-carbonyl)amino]thiophene-3-carboxylate offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining sufficient stability for handling and storage. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[(5-bromopyridine-2-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3S/c1-18-12(17)8-4-5-19-11(8)15-10(16)9-3-2-7(13)6-14-9/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCJROPLLXPOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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